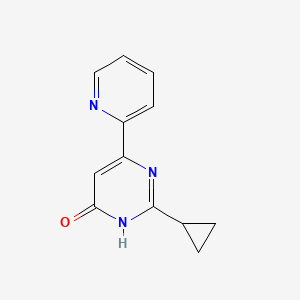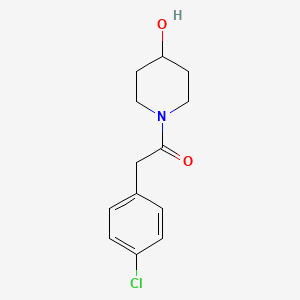
Ácido 3,4-dicloro-5-metilfenilborónico
Descripción general
Descripción
“(3,4-Dichloro-5-methylphenyl)boronic acid” is a type of boronic acid. Boronic acids are compounds that contain a boronic acid group (B(OH)2). They are known for their diverse range of applications, including the synthesis of biaryl compounds and the development of therapeutic agents .
Synthesis Analysis
Boronic acids, including “(3,4-Dichloro-5-methylphenyl)boronic acid”, are often used as reactants in various chemical reactions. For instance, they are involved in Suzuki-Miyaura cross-coupling reactions . They can also facilitate the transport of various ribonucleosides in and out of liposomes .Molecular Structure Analysis
The molecular formula of “(3,4-Dichloro-5-methylphenyl)boronic acid” is C7H8BClO2 . The InChI key is YTJUYWRCAZWVSX-UHFFFAOYSA-N . The SMILES string representation is Cc1ccc(cc1Cl)B(O)O .Chemical Reactions Analysis
Boronic acids are known for their involvement in various chemical reactions. For example, they are used in Suzuki-Miyaura cross-coupling reactions . They can also be used in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity .Mecanismo De Acción
Target of Action
3,4-Dichloro-5-methylphenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms involved in the formation of the new carbon-carbon bond .
Mode of Action
The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new palladium-carbon bond with an electrophilic organic group . In the transmetalation step, the 3,4-Dichloro-5-methylphenylboronic acid, which is a nucleophilic organoboron reagent, transfers the organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key pathway in organic synthesis, enabling the formation of complex organic compounds from simpler precursors . The reaction is highly versatile and tolerant of a wide range of functional groups . The products of this reaction can be further processed through various biochemical pathways, depending on the specific requirements of the synthesis .
Pharmacokinetics
Like other boronic acids, it is likely to be relatively stable and readily prepared .
Result of Action
The primary result of the action of 3,4-Dichloro-5-methylphenylboronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of complex organic compounds, including biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity , and borinic acid picolinate esters for use against cutaneous diseases .
Action Environment
The efficacy and stability of 3,4-Dichloro-5-methylphenylboronic acid, like other boronic acids, can be influenced by various environmental factors. These include the presence of other functional groups, the pH of the solution, and the temperature and pressure conditions under which the reaction is carried out . The Suzuki-Miyaura coupling reaction, in particular, is known for its mild and functional group tolerant reaction conditions .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3,4-Dichloro-5-methylphenyl)boronic acid is its versatility in the synthesis of various biologically active molecules. Moreover, (3,4-Dichloro-5-methylphenyl)boronic acid is a stable and readily available compound. However, one of the limitations of (3,4-Dichloro-5-methylphenyl)boronic acid is its low solubility in water, which can limit its application in certain experiments.
Direcciones Futuras
There are several future directions for the research on (3,4-Dichloro-5-methylphenyl)boronic acid. One of the directions is the development of new synthetic methods for (3,4-Dichloro-5-methylphenyl)boronic acid and its derivatives. Another direction is the exploration of the potential of (3,4-Dichloro-5-methylphenyl)boronic acid in the design of new enzyme inhibitors for the treatment of various diseases. Moreover, the application of (3,4-Dichloro-5-methylphenyl)boronic acid in the synthesis of new materials with unique properties is another promising direction for future research.
Conclusion:
In conclusion, (3,4-Dichloro-5-methylphenyl)boronic acid is a valuable building block for the synthesis of various biologically active molecules, including pharmaceuticals, agrochemicals, and materials. The versatility and stability of (3,4-Dichloro-5-methylphenyl)boronic acid make it a valuable tool for scientific research. The future directions for research on (3,4-Dichloro-5-methylphenyl)boronic acid are promising and offer exciting opportunities for the development of new drugs and materials.
Aplicaciones Científicas De Investigación
Síntesis orgánica: Reacción de acoplamiento cruzado de Suzuki-Miyaura
El ácido 3,4-dicloro-5-metilfenilborónico es un reactivo fundamental en la reacción de acoplamiento cruzado de Suzuki-Miyaura . Esta reacción es una piedra angular en la química orgánica, ya que permite la formación de enlaces carbono-carbono. La estabilidad y reactividad del compuesto lo hacen ideal para crear estructuras biarilicas, que son comunes en diversas moléculas orgánicas, incluidos los fármacos.
Química medicinal: Inhibición de la serina proteasa
En química medicinal, los ácidos borónicos como el ácido 3,4-dicloro-5-metilfenilborónico son conocidos por inhibir las serina proteasas . Estas enzimas están involucradas en muchos procesos fisiológicos, y su inhibición puede ser beneficiosa para tratar afecciones como la inflamación y el cáncer.
Ciencia de los materiales: Bloques de construcción para polímeros
El grupo ácido borónico es reactivo y puede formar complejos estables con diversos sustratos, lo que lo hace útil en la ciencia de los materiales. Se puede usar para crear polímeros novedosos con propiedades específicas, como mayor durabilidad o resistencia química .
Agricultura: Inhibidores de enzimas
Los ácidos borónicos se utilizan como inhibidores de enzimas en la agricultura. Pueden inhibir las enzimas que las plagas utilizan para digerir el material vegetal, actuando eficazmente como pesticidas sin el uso de productos químicos nocivos .
Ciencia ambiental: Detección y detección
Debido a su reactividad con dioles y aminas, el ácido 3,4-dicloro-5-metilfenilborónico se puede utilizar en la ciencia ambiental para la detección de azúcares y otros compuestos en fuentes de agua. Esto puede ser crucial para monitorear la contaminación y garantizar la calidad del agua .
Bioquímica: Estudio de rutas bioquímicas
En bioquímica, los ácidos borónicos se pueden utilizar para estudiar o inhibir rutas bioquímicas específicas. Al unirse a ciertas enzimas o sustratos, pueden ayudar a dilucidar los mecanismos de procesos biológicos complejos .
Fármacos: Diseño y desarrollo de fármacos
La parte de ácido borónico es un grupo funcional clave en el diseño de fármacos. Puede mejorar la afinidad de unión de un fármaco a su diana, mejorar la solubilidad o modificar sus propiedades farmacocinéticas .
Química industrial: Catalizadores y reactivos
En aplicaciones industriales, el ácido 3,4-dicloro-5-metilfenilborónico sirve como catalizador o reactivo en diversos procesos químicos. Su papel en la facilitación de reacciones es crucial para la producción eficiente de materiales y productos químicos a gran escala .
Propiedades
IUPAC Name |
(3,4-dichloro-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCJOTQVISYGAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-((Methylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1461083.png)
![2-phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1461085.png)


![2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1461089.png)
![2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid hydrochloride](/img/structure/B1461090.png)
